molecular formula C16H14BrClN2O3 B5745094 [(Z)-[1-amino-2-(4-chlorophenyl)ethylidene]amino] 2-(4-bromophenoxy)acetate

[(Z)-[1-amino-2-(4-chlorophenyl)ethylidene]amino] 2-(4-bromophenoxy)acetate

Cat. No.: B5745094
M. Wt: 397.6 g/mol
InChI Key: WYTYQJHETYHEBC-UHFFFAOYSA-N
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Description

[(Z)-[1-amino-2-(4-chlorophenyl)ethylidene]amino] 2-(4-bromophenoxy)acetate is a complex organic compound characterized by its unique structural features. This compound contains both amino and phenoxy functional groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Z)-[1-amino-2-(4-chlorophenyl)ethylidene]amino] 2-(4-bromophenoxy)acetate typically involves multiple steps. One common method includes the reaction of 4-chlorobenzaldehyde with an amine to form an imine intermediate. This intermediate is then reacted with 4-bromophenoxyacetic acid under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and may require catalysts to enhance the reaction rate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[(Z)-[1-amino-2-(4-chlorophenyl)ethylidene]amino] 2-(4-bromophenoxy)acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The phenoxy and amino groups make it susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like hydroxide ions in aqueous solutions.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

[(Z)-[1-amino-2-(4-chlorophenyl)ethylidene]amino] 2-(4-bromophenoxy)acetate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which [(Z)-[1-amino-2-(4-chlorophenyl)ethylidene]amino] 2-(4-bromophenoxy)acetate exerts its effects involves interactions with specific molecular targets. The amino and phenoxy groups allow it to bind to enzymes or receptors, modulating their activity. This binding can trigger a cascade of biochemical events, leading to the desired therapeutic or chemical outcome.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Ringer’s lactate solution: A mixture of sodium chloride, sodium lactate, potassium chloride, and calcium chloride.

    Steviol glycoside: Compounds responsible for the sweet taste of Stevia leaves.

Uniqueness

[(Z)-[1-amino-2-(4-chlorophenyl)ethylidene]amino] 2-(4-bromophenoxy)acetate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

[(Z)-[1-amino-2-(4-chlorophenyl)ethylidene]amino] 2-(4-bromophenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrClN2O3/c17-12-3-7-14(8-4-12)22-10-16(21)23-20-15(19)9-11-1-5-13(18)6-2-11/h1-8H,9-10H2,(H2,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYTYQJHETYHEBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=NOC(=O)COC2=CC=C(C=C2)Br)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C/C(=N/OC(=O)COC2=CC=C(C=C2)Br)/N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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